molecular formula C19H25N3O3S2 B12196218 N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12196218
M. Wt: 407.6 g/mol
InChI Key: PTNFQYGSXNNQOE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopropane carboxamide group, and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the diethylamino phenyl group, and the cyclopropane carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H25N3O3S2

Molecular Weight

407.6 g/mol

IUPAC Name

N-[3-[4-(diethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C19H25N3O3S2/c1-3-21(4-2)14-7-9-15(10-8-14)22-16-11-27(24,25)12-17(16)26-19(22)20-18(23)13-5-6-13/h7-10,13,16-17H,3-6,11-12H2,1-2H3

InChI Key

PTNFQYGSXNNQOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4

Origin of Product

United States

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